molecular formula C11H16N4O B1423006 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide CAS No. 1311314-09-6

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide

Cat. No.: B1423006
CAS No.: 1311314-09-6
M. Wt: 220.27 g/mol
InChI Key: IBEOPPSHIJDGJS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide is a heterocyclic organic compound featuring a pyridazine core substituted with methyl groups at positions 5 and 6, a pyrrolidine ring at position 3, and a carboxamide group at position 4. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEOPPSHIJDGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)N)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196851
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-09-6
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide typically involves the reaction of pyridazine derivatives with pyrrolidine under specific conditions. One common method involves the use of a pyridazine precursor, such as 5,6-dimethylpyridazine, which is reacted with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Substituents on Pyridazine Heterocyclic Amine Functional Group Key Properties/Activities
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide 5,6-dimethyl Pyrrolidine Carboxamide Enhanced lipophilicity; potential kinase inhibition
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide 5,6-dimethyl Piperazine Carboxamide Higher solubility; possible CNS activity due to piperazine’s basicity
6-(Pyrrolidin-1-yl)pyridazine-3-carboxamide None Pyrrolidine Carboxamide Lower lipophilicity; broader bioactivity spectrum
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide Sulfamoyl phenyl Pyrrolidine Carboxamide Enzyme inhibition potential; higher molecular weight
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile 5,6-dimethyl Piperazine Nitrile Electrophilic reactivity; suited for nucleophilic substitutions

Key Research Findings

Impact of Heterocyclic Amine Substituents :

  • Pyrrolidine’s five-membered ring provides moderate steric hindrance and flexibility, favoring interactions with hydrophobic enzyme pockets. Piperazine’s six-membered ring and basic nitrogen enhance solubility but may reduce blood-brain barrier penetration .
  • Piperidine analogs (e.g., N-(pyridin-3-yl)piperidine-4-carboxamide derivatives) exhibit varied pharmacokinetics due to increased ring size and rigidity .

Functional Group Influence :

  • Carboxamide : Hydrogen-bonding capability improves target binding (e.g., kinase inhibition) compared to nitrile or carboxylic acid groups. Carboxamides are also more stable under physiological conditions .
  • Nitrile : Increases electrophilicity, enabling covalent bond formation with cysteine residues in enzymes. This is exploited in protease inhibitors but may raise toxicity concerns .

Aromatic substituents (e.g., sulfamoyl phenyl in ) increase molecular weight and polarity, affecting solubility and target specificity .

Biological Activity

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide (CAS Number: 1311314-09-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C11H16N4O
  • Molecular Weight : 220.27 g/mol
  • Structure : The compound features a pyridazine ring substituted with a pyrrolidine group and a carboxamide functional group, which contributes to its biological activity.

Synthesis

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide can be synthesized through various methods, typically involving the reaction of pyridazine derivatives with pyrrolidine and carboxylic acid derivatives under controlled conditions. The synthetic route often includes:

  • Formation of the Pyridazine Ring : Starting from a suitable precursor.
  • Introduction of the Pyrrolidine Group : Achieved through nucleophilic substitution.
  • Carboxamide Formation : By reacting the intermediate with an amine in the presence of activating agents.

The biological activity of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide is primarily attributed to its ability to interact with specific protein targets in cells. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways.

Therapeutic Potential

Recent studies have demonstrated the compound's potential in various therapeutic areas:

  • Cancer Treatment : It has shown promise as an inhibitor of PI5P4Kγ, a kinase implicated in cancer progression. Inhibition of this kinase may reduce tumor cell proliferation and promote apoptosis in cancer cells .
  • Neurodegenerative Diseases : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Huntington's disease .
  • Antibacterial Activity : Preliminary evaluations indicate that derivatives of this compound may exhibit antibacterial properties, particularly against Staphylococcus aureus .

Study on PI5P4Kγ Inhibition

A notable study investigated the selectivity and potency of various compounds similar to 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide against PI5P4Kγ. The results indicated:

CompoundSelectivity (KD)Cellular ActivityRemarks
Compound A7.1 nMHigh engagementEffective in cellular assays
Compound B230 nMModerate engagementLower potency compared to A

These findings highlight the compound's potential as a selective inhibitor with significant implications for cancer therapy .

Antibacterial Evaluation

Another study focused on evaluating the antibacterial activity of pyrrole derivatives, including 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide. The results indicated that these compounds had MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting their potential as lead compounds for developing new antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide
Reactant of Route 2
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide

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